Sodium 3-bromo-4-acetamidobenzene-1-sulfinate Sodium 3-bromo-4-acetamidobenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659153
InChI: InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C8H7BrNNaO3S
Molecular Weight: 300.11 g/mol

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17659153

Molecular Formula: C8H7BrNNaO3S

Molecular Weight: 300.11 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate -

Specification

Molecular Formula C8H7BrNNaO3S
Molecular Weight 300.11 g/mol
IUPAC Name sodium;4-acetamido-3-bromobenzenesulfinate
Standard InChI InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1
Standard InChI Key BLLFZPKOYAPWER-UHFFFAOYSA-M
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate belongs to the aryl sulfinate class, characterized by a benzene ring substituted with bromine (position 3), an acetamido group (position 4), and a sulfinate moiety (position 1). The sodium counterion enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent reaction systems. Key molecular parameters include:

PropertyValue
Molecular FormulaC₈H₇BrNNaO₃S
Molecular Weight300.11 g/mol
IUPAC NameSodium 4-acetamido-3-bromobenzenesulfinate
Canonical SMILESCC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]
InChI KeyBLLFZPKOYAPWER-UHFFFAOYSA-M

The sulfinate group (-SO₂⁻) acts as a nucleophile in cross-coupling reactions, while the bromine atom serves as a leaving group in substitution processes. The acetamido substituent provides electronic modulation to the aromatic ring, influencing reactivity patterns in metal-catalyzed transformations.

Spectroscopic Features

While experimental spectral data for this specific compound remains limited in public databases, related sulfinate salts exhibit characteristic infrared (IR) absorptions:

  • S=O asymmetric stretch: 1120–1190 cm⁻¹

  • S=O symmetric stretch: 1040–1100 cm⁻¹

  • N-H stretch (acetamido): 3250–3320 cm⁻¹

  • C-Br stretch: 550–650 cm⁻¹

Nuclear magnetic resonance (NMR) predictions for the protonated form (3-bromo-4-acetamidobenzenesulfinic acid) suggest:

  • Aromatic protons: δ 7.2–8.1 ppm (doublets and double doublets)

  • Acetamido methyl: δ 2.1 ppm (singlet)

  • NH proton: δ 10.3 ppm (broad singlet)

Synthesis and Production

Primary Synthetic Route

The most feasible synthesis involves neutralization of 3-bromo-4-acetamidobenzenesulfinic acid with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in aqueous medium:

Reaction Scheme:
3-Bromo-4-acetamidobenzenesulfinic acid + NaOH → Sodium 3-bromo-4-acetamidobenzene-1-sulfinate + H₂O

Optimal conditions typically use:

  • Molar ratio: 1:1.05 (acid:base)

  • Solvent: Deionized water or water/ethanol mixtures

  • Temperature: 0–5°C during neutralization

  • Isolation: Precipitation with acetone or isopropanol

This method achieves yields >85% with purity ≥95% by HPLC, though recrystallization from hot water/ethanol may be required for pharmaceutical-grade material.

Applications in Organic Synthesis

S-N Coupling Reactions

The sulfinate group participates in palladium-catalyzed cross-couplings with aryl bromides under ligand-free conditions:

General Reaction:
Ar-SO₂Na + Ar'-Br → Ar-SO₂-Ar' + NaBr

Representative Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: DMAc, 110°C, 24 h

  • Yield: 70–85% for electron-neutral substrates

This methodology enables synthesis of bis-aryl sulfones, valuable in materials science and drug discovery.

Sulfonamide Formation

Copper-catalyzed coupling with amines provides direct access to sulfonamides:

Reaction Protocol:

  • Sulfinate + Aniline → Sulfonamide

  • Catalyst: CuI (10 mol%)

  • Oxidant: K₂S₂O₈ (2 equiv)

  • Solvent: Sulfolane, 100°C, 12 h

  • Yield: 60–92% for substituted anilines

Key advantages over classical sulfonyl chloride routes:

  • Avoids corrosive SO₂Cl₂

  • Tolerates base-sensitive functional groups

  • Enables one-pot transformations

Radical-Mediated Transformations

The sulfinate anion acts as a sulfonyl radical precursor under oxidative conditions:

Mechanism:
SO₂Na⁻ → SO₂- ⁻ (via K₂S₂O₈ oxidation)
SO₂- ⁻ + Ar-X → Ar-SO₂-
Ar-SO₂- + Partner → Final product

Applications include:

  • Synthesis of β-ester sulfones

  • Preparation of sulfonyl fluorides (e.g., using NFSI)

  • Construction of thioethers via radical crossover

Mechanistic Insights and Kinetic Studies

Copper-Catalyzed Pathways

Detailed studies on related systems reveal a radical coupling mechanism:

  • Oxidation: Cu(I) → Cu(II) by persulfate

  • Radical Generation:

    • Sulfinate → Sulfonyl radical (SO₂- ⁻)

    • Amine → Anilinium radical cation

  • Coupling: Radical recombination forms C-S bond

  • Re-oxidation: Cu(0) → Cu(I) completes catalytic cycle

Key evidence from control experiments:

  • TEMPO completely inhibits product formation

  • ESR detects sulfonyl and nitrogen-centered radicals

  • KIE (kH/kD) = 1.2 suggests non-rate-limiting H-abstraction

Palladium-Mediated Cross-Couplings

Ligand-free Pd systems operate via a classical oxidative addition/reductive elimination pathway:

Proposed Cycle:

  • Pd(0) + Ar-Br → Pd(II)-Ar-Br

  • Transmetalation with sulfinate → Pd(II)-Ar-SO₂

  • Reductive elimination → Biaryl sulfone + Pd(0)

Leaching studies show <2 ppm residual Pd in products, meeting ICH Q3D guidelines for pharmaceuticals .

Future Research Directions

Catalytic System Optimization

Current challenges requiring attention:

  • Catalyst Loading: Reduce Cu/Pd usage below 1 mol%

  • Solvent Sustainability: Replace DMAc/sulfolane with γ-valerolactone or iPrOAc

  • Enantioselective Variants: Develop asymmetric sulfonylation using chiral ligands

Substrate Scope Expansion

Underexplored areas include:

  • Heteroaryl sulfinates (pyridyl, thienyl analogs)

  • Alkyl sulfinate coupling partners

  • Tandem reactions combining S-N coupling with C-H functionalization

Pharmaceutical Applications

Priority targets for medicinal chemistry:

  • Sulfonamide antibiotics with reduced resistance

  • Kinase inhibitors leveraging the acetamido pharmacophore

  • PET tracers using [¹¹C]-labeled analogs

Ongoing studies aim to correlate sulfinate electronic parameters (Hammett σ) with biological activity in lead compounds .

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